molecular formula C10H16Cl2FN3 B2934928 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride CAS No. 2225142-45-8

1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride

Cat. No.: B2934928
CAS No.: 2225142-45-8
M. Wt: 268.16
InChI Key: UHIGBVKWOITKPL-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride is a piperazine derivative featuring a 3-fluoropyridin-4-yl substituent and a methyl group on the piperazine ring, formulated as a dihydrochloride salt. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in kinase inhibition, enzyme modulation, and receptor targeting . The dihydrochloride salt form improves aqueous solubility, making it suitable for preclinical and formulation studies .

Properties

IUPAC Name

1-(3-fluoropyridin-4-yl)-3-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3.2ClH/c1-8-7-14(5-4-13-8)10-2-3-12-6-9(10)11;;/h2-3,6,8,13H,4-5,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIGBVKWOITKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=NC=C2)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride involves several steps, starting with the preparation of the fluorinated pyridine ring. One common method includes the selective fluorination of pyridine derivatives using reagents such as Selectfluor® . The fluorinated pyridine is then reacted with 3-methylpiperazine under controlled conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

While a comprehensive article focusing solely on the applications of "1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride" is not available within the provided search results, research findings related to similar compounds and their applications in scientific research can be gathered.

Scientific Research Applications
Piperazine Derivatives as Receptor Agonists
Piperazine derivatives, including those with fluoropyridyl groups, have applications as dopamine/serotonin receptor agonists . Specifically, 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives have been designed and synthesized for their activity at D2/D3/5-HT1A receptors, suggesting their potential use in treating Parkinson's disease .

Positive Allosteric Modulation of M3 mAChR
Certain piperazine derivatives are used in research as positive allosteric modulators (PAMs) of the M3 mAChR . In one study, Buchwald–Hartwig reactions of piperazine derivatives and pyridines were used to synthesize compounds that were then screened for PAM activity using a Fluorometric Imaging Plate Reader (FLIPR™) assay . PAM activity was determined by the shift in the EC50 value of carbachol (CCh) in the presence of the test substance .

Antiproliferative effect on cancer cells
Pyrazole-3-carboxamide derivatives that contain a methylpiperazine group have been investigated for their in vitro cytotoxic activity against human hepatocellular liver carcinoma cells and human colon cancer cells . One such compound demonstrated high DNA-binding affinity and affected DNA conformation, suggesting that DNA may serve as a potential target for these pyrazole derivatives .

Examples of related compounds
1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine derivatives
These compounds were designed and synthesized using a bioisosterism approach and tested for D2/D3/5-HT1A receptor activities. The study indicated that multitarget approaches may provide benefits for treating Parkinson's disease .

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The fluorinated pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methylpiperazine moiety may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride with structurally related compounds.

Structural and Functional Group Analysis

Compound Name Substituents/Modifications Key Functional Features
This compound 3-Fluoropyridin-4-yl, 3-methylpiperazine Fluorine enhances electronegativity; dihydrochloride improves solubility
1-(3-Methylpyridin-2-yl)piperazine dihydrochloride (CAS 1187386-43-1) 3-Methylpyridin-2-yl, piperazine Methylpyridine increases lipophilicity; similar solubility profile
1-(5-Isoquinolinesulfonyl)-3-methylpiperazine dihydrochloride (CAS 140623-89-8) Isoquinoline sulfonyl, 3-methylpiperazine Sulfonyl group enhances enzyme inhibition; used in osteogenesis and kinase studies
Trimetazidine dihydrochloride 2,3,4-Trimethoxybenzyl, piperazine Bulky aryl group improves metabolic stability; used in cardiovascular therapy
Cetirizine dihydrochloride 4-Chlorobenzhydryl, ethoxyacetic acid Antihistamine with high H1 receptor affinity; polar carboxylate group

Physicochemical Properties

  • Lipophilicity (logP): Fluoropyridine derivatives (e.g., target compound) likely have moderate logP due to fluorine’s balance between hydrophobicity and polarity. Isoquinoline sulfonyl analogs (e.g., CAS 140623-89-8) may exhibit higher logP due to the aromatic sulfonyl group . Trimethoxybenzyl derivatives (e.g., Trimetazidine) show increased lipophilicity, enhancing membrane permeability .
  • Solubility : Dihydrochloride salts generally improve aqueous solubility, critical for in vivo applications .

Therapeutic and Research Implications

  • Fluoropyridine vs. Methylpyridine : Fluorine’s electronegativity may improve target binding compared to methyl groups, but methyl substitution could enhance bioavailability .
  • Sulfonyl vs. Aryl Groups : Sulfonyl-containing compounds (e.g., CAS 140623-89-8) are more likely to inhibit enzymes, while arylpiperazines (e.g., Trimetazidine) target metabolic pathways .
  • Antihistamines vs. Kinase Inhibitors : Bulky substituents in antihistamines (e.g., Cetirizine) favor receptor antagonism, whereas smaller heterocycles (e.g., fluoropyridine) may suit enzyme modulation .

Biological Activity

1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H13_{13}Cl2_{2}FN2_{2}
  • Molecular Weight : 248.13 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets.

The compound is suggested to interact with several key proteins and pathways:

  • Monoamine Oxidase Inhibition : Similar piperazine derivatives have shown efficacy as inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters .
  • Neuroprotective Effects : Evidence suggests that compounds with similar structures may provide neuroprotection by modulating oxidative stress and apoptosis pathways.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
MAO InhibitionIC50_{50} values ranging from 1.57 to 4.19 µM for selective inhibition of MAO-A and MAO-B
NeuroprotectionReduced cell death in fibroblast models; potential use in neurodegenerative disorders
CytotoxicityVaried effects on cell viability; lower toxicity observed at certain concentrations

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of related compounds in models of oxidative stress. The results indicated that these compounds significantly reduced neuronal cell death and improved cell viability under stress conditions.

Case Study 2: Antidepressant-like Effects

In animal models, compounds similar to this compound demonstrated antidepressant-like effects, potentially linked to their MAO inhibitory activity. Behavioral assays showed increased locomotion and reduced immobility in forced swim tests.

Safety and Toxicology

Toxicological evaluations have indicated that this compound exhibits a favorable safety profile. In studies involving acute toxicity assessments, no significant adverse effects were observed at doses up to 2000 mg/kg in animal models .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride, and what are the critical intermediates?

  • Methodological Answer : The synthesis typically involves multi-step processes, starting with the functionalization of a pyridine or piperazine core. Key steps include:

  • Fluoropyridine Substitution : Introducing the 3-fluoropyridin-4-yl group via nucleophilic aromatic substitution or cross-coupling reactions.
  • Piperazine Derivatization : Alkylation or reductive amination to introduce the 3-methyl group on the piperazine ring.
  • Salt Formation : Conversion to the dihydrochloride salt using HCl in a polar solvent (e.g., ethanol or water) .
    • Critical Intermediates :
  • 3-Fluoro-4-chloropyridine for fluoropyridinyl group incorporation.
  • 3-Methylpiperazine derivatives for ring functionalization .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions on the piperazine and pyridine rings.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric consistency of the dihydrochloride salt.
  • HPLC with UV/Vis Detection : Quantifies purity (>95% typically required for research-grade material) .

Advanced Research Questions

Q. How can researchers optimize the fluoropyridinyl coupling reaction to minimize byproducts and improve yield?

  • Methodological Answer :

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)2_2) for cross-coupling reactions, paired with ligands like XPhos to enhance selectivity.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) improve reaction kinetics.
  • Byproduct Mitigation : Post-reaction purification via column chromatography or recrystallization removes unreacted intermediates .

Q. What methodologies are used to assess the compound’s stability under physiological conditions for pharmacological studies?

  • Methodological Answer :

  • pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–9) at 37°C and analyze degradation products using LC-MS.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability and hydrate/solvate formation.
  • Forced Degradation Studies : Expose to light, heat, or oxidants (e.g., H2_2O2_2) to identify major degradation pathways .

Q. How can structural modifications of the piperazine ring influence binding affinity in receptor-targeted studies?

  • Methodological Answer :

  • SAR (Structure-Activity Relationship) Studies :
  • Introduce substituents (e.g., methyl, chloro) at the 3-position of the piperazine to modulate steric and electronic effects.
  • Compare binding assays (e.g., radioligand displacement) using analogs like 1-(4-fluorophenyl)piperazine dihydrochloride to evaluate selectivity .
  • Computational Modeling : Molecular docking simulations predict interactions with target receptors (e.g., serotonin or dopamine receptors) .

Q. What strategies are recommended for resolving contradictory data in solubility or bioactivity assays?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (e.g., DMSO-water mixtures) or formulate as nanoparticles.
  • Assay Reprodubility : Standardize protocols (e.g., incubation time, cell lines) across replicates.
  • Orthogonal Validation : Confirm bioactivity via multiple assays (e.g., ELISA, functional cAMP assays) .

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